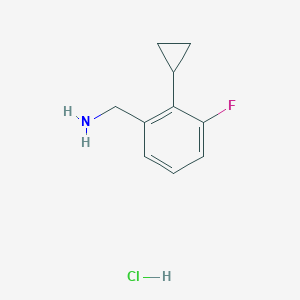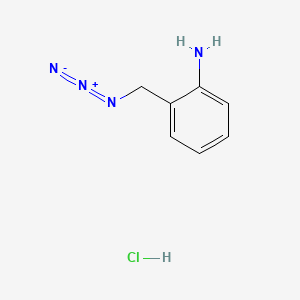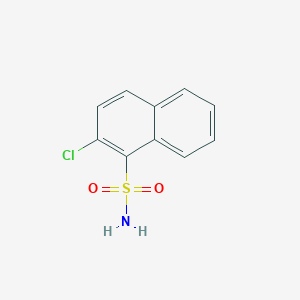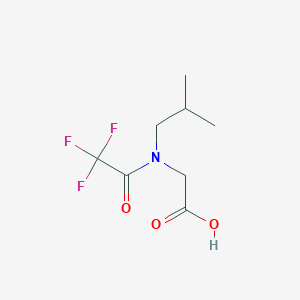
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is an organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroacetyl group attached to a glycine backbone. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine typically involves the reaction of isobutylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isobutylamine+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
Aplicaciones Científicas De Investigación
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and as a probe for studying biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, affecting their function and activity. This compound can also act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- n-Butyl-n-(2,2,2-trifluoroacetyl)glycine
- n-Isopropyl-n-(2,2,2-trifluoroacetyl)glycine
- n-Methyl-n-(2,2,2-trifluoroacetyl)glycine
Uniqueness
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H12F3NO3 |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
2-[2-methylpropyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-5(2)3-12(4-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
MHMKHALDGSOTLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)

![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
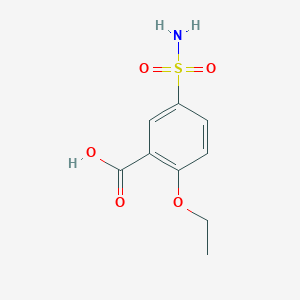
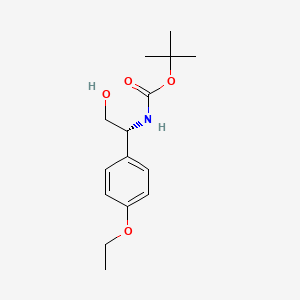
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
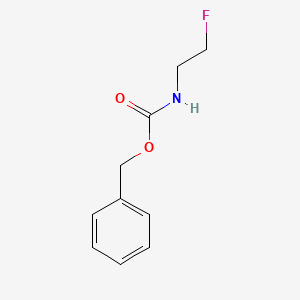
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
